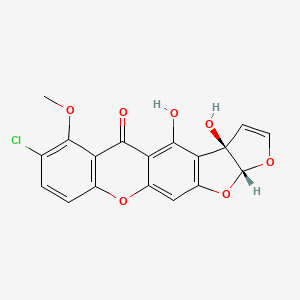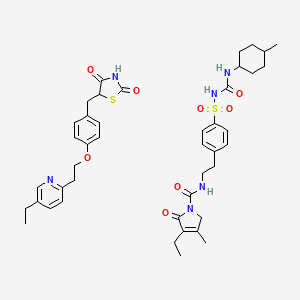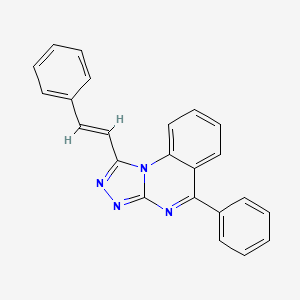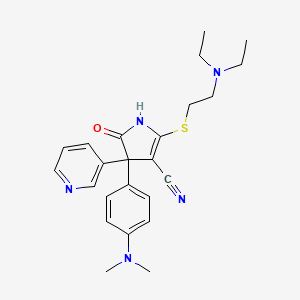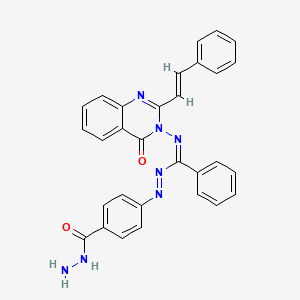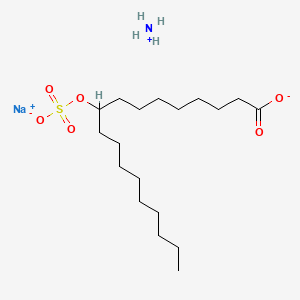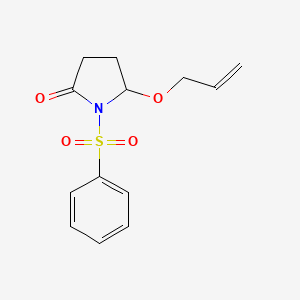
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is an organic compound that features a phenylsulfonyl group attached to a pyrrolidinone ring, with a propenyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of the propenyloxy group through an alkylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidinone derivative.
Substitution: The propenyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidinone derivatives, and various substituted pyrrolidinone compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The propenyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the propenyloxy group, making it less versatile in chemical reactions.
5-(2-Propenyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, reducing its potential biological activity.
1-(Phenylsulfonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a propenyloxy group, which may alter its reactivity and biological properties.
Uniqueness
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propenyloxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
136125-52-5 |
|---|---|
Molekularformel |
C13H15NO4S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-prop-2-enoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2 |
InChI-Schlüssel |
JNTCBQIXPJVKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


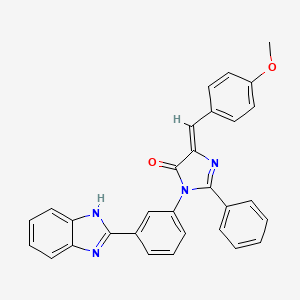


![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
